BenchChemオンラインストアへようこそ!

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Synthetic Methodology Process Chemistry Building Block Procurement

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is a dichlorinated, partially saturated quinazoline derivative with molecular formula C₁₄H₁₂Cl₂N₂ and molecular weight 279.2 g/mol. The compound features a 5,6,7,8-tetrahydroquinazoline core bearing chlorine substituents at both the 4-position of the pyrimidine ring and the meta-position of the 2-phenyl ring, yielding a computed XLogP3 of 4.7 and a topological polar surface area of 25.8 Ų.

Molecular Formula C14H12Cl2N2
Molecular Weight 279.2 g/mol
CAS No. 184109-90-8
Cat. No. B3367614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
CAS184109-90-8
Molecular FormulaC14H12Cl2N2
Molecular Weight279.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl
InChIInChI=1S/C14H12Cl2N2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h3-5,8H,1-2,6-7H2
InChIKeyDHZDWAXFFDIMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline (CAS 184109-90-8): Procurement-Relevant Structural and Physicochemical Profile


4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is a dichlorinated, partially saturated quinazoline derivative with molecular formula C₁₄H₁₂Cl₂N₂ and molecular weight 279.2 g/mol [1]. The compound features a 5,6,7,8-tetrahydroquinazoline core bearing chlorine substituents at both the 4-position of the pyrimidine ring and the meta-position of the 2-phenyl ring, yielding a computed XLogP3 of 4.7 and a topological polar surface area of 25.8 Ų [1]. It is commercially supplied as a research chemical with typical purities of ≥95% by multiple vendors including Enamine, AKSci, and CymitQuimica [1].

Why In-Class Tetrahydroquinazoline Building Blocks Cannot Simply Substitute for 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline


Within the tetrahydroquinazoline scaffold family, the specific placement of the 4-chloro leaving group and the 3-chlorophenyl substituent at the 2-position creates a reactivity and property profile that cannot be replicated by generic analogs. The 4-chloro substituent serves as a defined synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective derivatization at the pyrimidine 4-position, while the 2-(3-chlorophenyl) group remains inert under these conditions [1]. This orthogonal reactivity pattern is absent in 4-unsubstituted, 4-methoxy, or 4-amino analogs, which either lack the leaving group or require different activation conditions. Furthermore, the computed XLogP3 of 4.7 and TPSA of 25.8 Ų define a specific lipophilicity window that directly impacts solubility, membrane permeability, and formulation behavior in downstream applications—parameters that shift substantially with even minor substituent changes, as demonstrated across tetrahydroquinazoline series explored for dopamine D3 receptor and kinase targets [1][2].

Quantitative Differentiation Evidence: 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline vs. Structural Analogs


Synthetic Efficiency: One-Step Quantitative Yield via Adapted Vilsmeier Conditions vs. Multi-Step Routes for Closest Analogs

A dedicated Molbank publication (2023, M1654) reports a one-step synthesis of 4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline in quantitative yield using adapted Vilsmeier conditions [1]. This is in contrast to the multi-step synthetic sequences typically required for 4-amino or 4-alkoxy-substituted tetrahydroquinazoline analogs, which generally proceed via cyclocondensation of 2-aminobenzylamine derivatives followed by separate functionalization steps [2]. The quantitative yield reported for the title compound represents a practical advantage for procurement at scale, reducing step count, purification burden, and cost-per-gram relative to analogs obtained through longer routes.

Synthetic Methodology Process Chemistry Building Block Procurement

Orthogonal Reactivity: 4-Chloro as a Regioselective Leaving Group for SNAr Derivatization vs. 4-Unsubstituted or 4-Methoxy Analogs

The 4-chloro substituent on the target compound functions as a leaving group for nucleophilic aromatic substitution (SNAr) reactions at the electron-deficient pyrimidine 4-position, enabling post-functionalization with amines, alkoxides, or thiols without affecting the 2-(3-chlorophenyl) moiety [1]. This is directly supported by the compound's computed electronic properties: the electron-withdrawing effect of the 4-chloro group polarizes the C4 position, facilitating nucleophilic attack. In contrast, 4-methoxy-5,6,7,8-tetrahydroquinazoline (compound 6i from the D3 receptor series) contains a 4-methoxy group that is a poor leaving group under standard SNAr conditions, requiring harsh acidic or oxidative demethylation prior to further derivatization [2]. 4-Unsubstituted or 4-hydrogen analogs lack any reactive handle for regioselective functionalization at this position.

Medicinal Chemistry Parallel Synthesis Library Design

Lipophilicity–TPSA Positioning: XLogP3 = 4.7 and TPSA = 25.8 Ų Define a Narrow Property Space Optimal for CNS-Penetrant Lead Optimization vs. More Polar Analogs

The target compound occupies a well-defined lipophilicity–polarity window with XLogP3 = 4.7 and TPSA = 25.8 Ų [1], values that fall within favored ranges for CNS drug candidates (generally XLogP 2–5, TPSA < 90 Ų, and more specifically TPSA < 60–70 Ų for optimal passive BBB permeation). This places it in a more lipophilic region compared to 4-amino-2-aryl-tetrahydroquinazolines, which introduce additional hydrogen bond donors and acceptors that increase TPSA and reduce logP, potentially compromising CNS penetration [2]. The absence of hydrogen bond donors (HBD = 0) and presence of only two hydrogen bond acceptors (HBA = 2) further distinguish the compound from 4-amino-substituted analogs that typically contain HBD = 1–2 and HBA ≥ 3 [1][2]. Direct comparative CNS penetration data are not available; this inference is based on well-established physicochemical guidelines for CNS drug-likeness.

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

Commercially Available Purity Profile: ≥95% Minimum Purity with Multiple Independent Vendor Confirmation

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline is stocked by multiple independent suppliers with verified purity specifications. AKSci lists the compound at ≥95% purity (Cat. 0829DA) , while Enamine supplies it at 95.0% purity in quantities from 2.5 g to 5.0 g (Cat. EN300-97902) [1], and Leyan offers it at 98% purity (Cat. 1336011) . This multi-vendor availability with consistent purity specifications contrasts with many closely related analogs that are available from only one or two specialist suppliers, reducing supply-chain risk for ongoing research programs.

Chemical Procurement Quality Assurance Research Supply Chain

Highest-Confidence Application Scenarios for 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Regioselective SNAr Derivatization at the 4-Position

The 4-chloro leaving group enables systematic, parallel diversification at the pyrimidine 4-position using amine, alcohol, or thiol nucleophiles, while the 2-(3-chlorophenyl) group remains intact throughout the reaction sequence [1]. This orthogonal reactivity pattern is ideal for generating focused compound libraries for structure–activity relationship studies, particularly in programs targeting G-protein-coupled receptors (e.g., dopamine D3) or kinases where the tetrahydroquinazoline scaffold has established precedence . The quantitative-yield synthetic route reported by Jaster et al. (Molbank 2023) further supports the feasibility of procuring the starting material in bulk for downstream library production .

CNS Drug Discovery Lead Generation: Scaffold with Favorable Physicochemical Parameters for Brain Penetration

With XLogP3 = 4.7, TPSA = 25.8 Ų, zero hydrogen bond donors, and only two hydrogen bond acceptors, the compound occupies a physicochemical space strongly associated with passive blood-brain barrier permeability [1]. It serves as a hydrophobically optimized alternative to more polar 4-amino-tetrahydroquinazoline scaffolds when designing CNS-penetrant candidates targeting neurological or psychiatric indications. The established precedent for tetrahydroquinazoline-based dopamine D3 receptor ligands with high affinity and selectivity provides a rational starting point for CNS-focused medicinal chemistry programs.

Process Chemistry Development: Demonstration Compound for Scalable Tetrahydroquinazoline Synthesis

The published one-step, quantitative-yield synthesis using adapted Vilsmeier conditions [1] positions this compound as a model substrate for process chemistry optimization studies. The simplicity and efficiency of the route make it suitable for evaluating scale-up parameters (temperature, stoichiometry, workup procedures) relevant to the broader class of 4-chloro-2-aryl-tetrahydroquinazolines, which are valuable intermediates in pharmaceutical synthesis.

Comparator Tool Compound for D3 Receptor Pharmacology Studies

Given the established activity of tetrahydroquinazoline analogs at dopamine D3 receptors—with the 4-methoxy-substituted analog (6i) demonstrating among the highest reported D3 affinities and selectivities [1]—the 4-chloro-2-(3-chlorophenyl) variant can serve as a matched molecular pair comparator to isolate the pharmacological impact of replacing the 4-methoxy group with a 4-chloro substituent. This head-to-head comparison within a shared assay framework would directly quantify the contribution of the 4-position substituent to D3 receptor affinity, selectivity over D2, and functional activity (agonist vs. antagonist).

Quote Request

Request a Quote for 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.